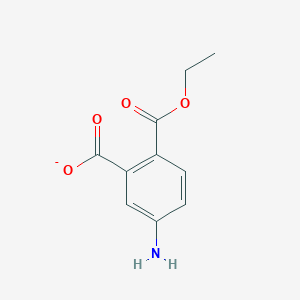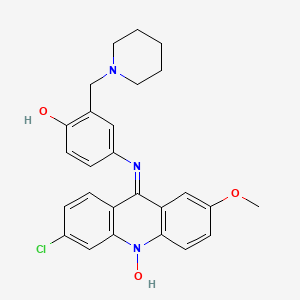
(2-Methyl-1,3-dithiolan-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with acetaldehyde in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the formation of the dithiolane ring. Common Lewis acids used in this reaction include zinc chloride and boron trifluoride.
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a Lewis acid catalyst is also common in industrial production, with the catalyst being recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolanes, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to antimicrobial and antifungal effects. The compound may also interact with other cellular components, disrupting normal cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be compared with other similar compounds, such as:
1,3-dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms.
1,3-dithiolanes: Similar to 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde, these compounds contain a dithiolane ring but may have different substituents.
The uniqueness of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65726-46-7 |
|---|---|
Formule moléculaire |
C6H10OS2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 |
Clé InChI |
BDXURHBSIJAKPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


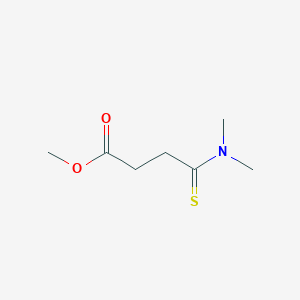
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)

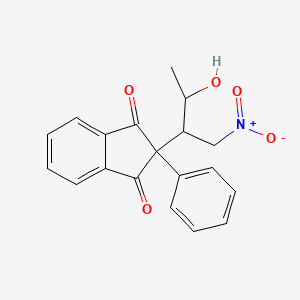
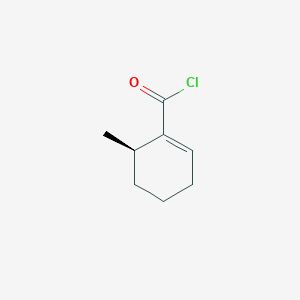
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
